Hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-2,5,5-trione
Description
Properties
Molecular Formula |
C6H9NO3S |
|---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
5,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-b]pyrrol-2-one |
InChI |
InChI=1S/C6H9NO3S/c8-6-1-4-2-11(9,10)3-5(4)7-6/h4-5H,1-3H2,(H,7,8) |
InChI Key |
NNWORFCIWXFPGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CS(=O)(=O)CC2NC1=O |
Origin of Product |
United States |
Biological Activity
Structure and Properties
Hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-2,5,5-trione is characterized by a thieno-pyrrole framework with a saturated six-membered ring containing a sulfur atom and a pyrrole unit. Its molecular formula is C7H9N1O3S1, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activity. Its unique structure allows it to interact with various biological targets, potentially leading to diverse effects.
Antioxidant Properties
While specific data on this compound is limited, related compounds in the thieno[2,3-c]pyrazole family have shown promising antioxidant activity. A study on African catfish (Clarias gariepinus) demonstrated that certain thieno[2,3-c]pyrazole compounds could protect against the toxicity of 4-nonylphenol .
Table 1: Erythrocyte Alterations in African Catfish
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| 4-Nonylphenol + Compound 7b | 0.6 ± 0.16 |
This data suggests that compounds with similar structural elements to this compound may have protective effects against oxidative stress in biological systems .
Potential Pharmacological Applications
Given its structural similarities to other biologically active compounds, this compound may have potential applications in various pharmacological areas:
- Anti-inflammatory activity
- Antimicrobial properties
- Anticancer potential
- Enzyme inhibition
However, it's important to note that these potential activities are based on structural analogies and require further investigation specific to this compound .
Research Gaps and Future Directions
Current research on the specific biological activity of this compound is limited. Future studies should focus on:
- In vitro assays to determine its effects on various cellular processes
- Structure-activity relationship studies to understand how its unique features contribute to biological activity
- In vivo experiments to assess its potential therapeutic applications and toxicity profile
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
- Hexahydro-1H-5λ⁶-thieno[3,4-b]pyrrole-2,5,5-trione: Contains a thieno[3,4-b]pyrrole skeleton with sulfur at the 5λ⁶ position and three ketone groups. The hexahydro designation indicates partial saturation, reducing aromaticity and enhancing conformational flexibility .
- Octahydropyrrolo[3,4-b]pyrrole derivatives () : Feature a fully saturated pyrrolo[3,4-b]pyrrole system. The absence of sulfur and higher saturation (octahydro vs. hexahydro) increases rigidity and may alter pharmacological profiles .
- (5~{S})-1-ethyl-5-(4-methylphenyl)-8,9-dihydro-5~{H}-furo[3,4]pyrido[3,5-b]pyrimidine-2,4,6-trione (): Substitutes sulfur with oxygen in the furo-pyrido-pyrimidine system.
| Compound | Core Heterocycle | Heteroatom | Saturation Level | Key Functional Groups |
|---|---|---|---|---|
| Target compound | Thieno[3,4-b]pyrrole | S | Hexahydro | Trione |
| Octahydropyrrolo[3,4-b]pyrrole derivatives | Pyrrolo[3,4-b]pyrrole | N | Octahydro | Varied substituents |
| Furo-pyrido-pyrimidine-trione | Furo[3,4]pyrido-pyrimidine | O | Dihydro | Trione |
Functional Group Reactivity
- Trione vs. Thione: The target compound’s trione groups enable strong hydrogen-bond donor/acceptor interactions, critical for molecular recognition in drug design. In contrast, thione derivatives (e.g., imidazo-thieno-pyrimidine-thione in ) exhibit nucleophilic reactivity at the sulfur atom, favoring metal coordination or alkylation reactions .
Solubility and Stability
- Bispyrido-pyrrolo-pyrazine-diones () : Exhibit poor solubility in common organic solvents, attributed to planar, conjugated systems. The target compound’s hexahydro saturation may improve solubility by disrupting crystallinity .
- Furo-pyrido-pyrimidine-trione () : Oxygen’s electronegativity enhances solubility in polar solvents compared to sulfur analogs, though steric effects from substituents (e.g., 4-methylphenyl) may counteract this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
